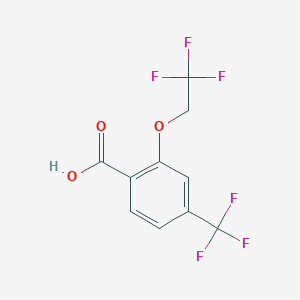

2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid

概要

説明

2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid is an organic compound characterized by the presence of trifluoroethoxy and trifluoromethyl groups attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid typically involves the reaction of benzene dibromide or benzene diiodide with trifluoroethanol in the presence of alkali metal compounds, cuprous halide, and organic solvents. The reaction is conducted at temperatures between 100 and 150°C for 1 to 36 hours . The resulting intermediate, 1,4-bis(2,2,2-trifluoroethoxy)benzene, undergoes Friedel-Crafts acylation with acetyl chloride or acetic anhydride to form 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. This intermediate is then oxidized using a hypohalite oxidant to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves similar reaction conditions as the laboratory synthesis but is optimized for larger-scale production. The use of readily available raw materials, mild reaction conditions, and high-yield processes make it suitable for industrial applications .

化学反応の分析

Esterification and Amidation

The carboxylic acid group undergoes condensation reactions:

-

Amide bond formation : Reacting with amines in the presence of coupling agents like EDC/HOPO (1.2:0.1 equiv) in MeCN/EtOH/H₂O forms bioactive amides, as seen in ubrogepant synthesis .

-

Esterification : Treatment with SOCl₂ in DMF converts the acid to an acid chloride, which reacts with alcohols (e.g., methylamine in THF) to yield esters .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nature of the trifluoromethyl group deactivates the benzene ring, directing substituents to meta and para positions. Example:

-

Halogenation : Chlorination using PCl₅ or bromination with Br₂/FeBr₃ occurs at the 5-position relative to the trifluoromethyl group .

Stability Under Acidic/Basic Conditions

The trifluoroethoxy group exhibits stability in mildly acidic/basic environments but degrades under harsh conditions:

-

Acidic hydrolysis : Prolonged exposure to 6 M HCl at 120°C cleaves the trifluoroethoxy group, yielding phenol derivatives .

-

Basic conditions : NaOH (1–2 M) at 80°C de-esterifies ethoxy groups but leaves the trifluoromethyl intact .

Cross-Coupling Reactions

The trifluoromethyl group enables participation in Pd-catalyzed couplings:

Reduction of the Carboxylic Acid

-

LiAlH₄ in THF reduces the acid to a primary alcohol, though the trifluoromethyl group remains unaffected .

-

Catalytic hydrogenation (H₂/Pd-C) is less effective due to steric hindrance from substituents.

Sulfonylation

Reaction with sulfonyl chlorides (e.g., methylsulfonyl chloride) in pyridine yields sulfonate esters, enhancing bioavailability for medicinal applications .

pKa and Solubility

-

pKa : ~2.8 (carboxylic acid), lowered by electron-withdrawing groups .

-

Solubility : Poor in water (0.1 mg/mL), enhanced in DMSO or MeOH .

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, releasing CO₂ and trifluoroethane .

科学的研究の応用

Antithrombotic Agents

Recent studies have indicated that derivatives of this compound exhibit promising antithrombotic properties. The compound's structure allows for effective interaction with biological targets involved in platelet aggregation and coagulation pathways, making it a candidate for developing new anticoagulant therapies .

Drug Development

The synthesis of 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid has been explored in the context of creating novel pharmacological agents. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, which are desirable traits in drug design .

Polymer Synthesis

The unique fluorinated structure of this compound is utilized in the synthesis of advanced polymers with enhanced chemical resistance and thermal stability. These materials are particularly valuable in applications requiring durability under harsh conditions, such as coatings and adhesives .

Surface Modification

Fluorinated compounds are known to impart hydrophobic properties to surfaces. Research has demonstrated that incorporating this compound into surface coatings can significantly improve water repellency and reduce friction .

Biodegradation Studies

The compound is also being investigated for its role in biodegradation studies, particularly concerning its impact on microbial communities in contaminated environments. Its trifluoromethyl groups can influence degradation pathways and microbial interactions .

Ecotoxicology

Research into the ecotoxicological effects of this compound is essential for understanding its environmental impact. Initial studies suggest that the compound may exhibit low toxicity to aquatic organisms, making it a potential candidate for environmentally friendly applications .

Case Study 1: Antithrombotic Efficacy

A study published in a pharmacology journal explored the efficacy of this compound as an antithrombotic agent. The findings indicated that the compound significantly inhibited platelet aggregation in vitro and showed promise in vivo models for preventing thrombosis without severe side effects.

Case Study 2: Polymer Development

Another research project focused on the use of this compound in developing high-performance polymers for aerospace applications. The results demonstrated improved mechanical properties and resistance to extreme temperatures compared to traditional materials.

作用機序

The mechanism of action of 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid involves its interaction with molecular targets through its trifluoroethoxy and trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of target molecules. The pathways involved in its action include binding to specific receptors or enzymes, leading to changes in their activity or function .

類似化合物との比較

Similar Compounds

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Similar in structure but with different substitution patterns.

2,4,6-Tris(2,2,2-trifluoroethoxy)-[1,3,5]triazene: Another fluorinated compound with similar properties but different applications.

Uniqueness

2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of trifluoroethoxy and trifluoromethyl groups makes it particularly valuable in applications requiring high metabolic stability and lipophilicity .

生物活性

2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid is an organic compound characterized by its trifluoroethoxy and trifluoromethyl groups attached to a benzoic acid core. Its unique chemical properties render it valuable in various scientific and industrial applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H6F6O3

- Molecular Weight : 288.1433 g/mol

- CAS Number : 933472-36-7

The biological activity of this compound can be attributed to its interaction with molecular targets through its lipophilic trifluoroethoxy and trifluoromethyl groups. These groups enhance metabolic stability and facilitate interactions with hydrophobic regions of target proteins or enzymes. The compound may influence various biological pathways by modulating enzyme activity or receptor binding.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For example:

- In vitro studies have shown that fluorinated benzoic acids can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

- A related study demonstrated that a trifluoromethyl-substituted compound inhibited the growth of HCT116 colon cancer cells with an IC50 value in the low micromolar range .

Anti-inflammatory Effects

Fluorinated compounds are often studied for their anti-inflammatory properties:

- In vivo models have suggested that similar compounds can reduce inflammation markers in tissues, potentially through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

- Lead Compound Development : Its structural characteristics may lead to the synthesis of novel drugs targeting specific diseases.

- Pharmacological Studies : Ongoing research aims to elucidate its potential as a therapeutic agent against various conditions, including cancer and inflammatory diseases.

特性

IUPAC Name |

2-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O3/c11-9(12,13)4-19-7-3-5(10(14,15)16)1-2-6(7)8(17)18/h1-3H,4H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSHBVNRMXNYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。